molecular formula C12H18N6O2 B5526285 2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide

2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide

Cat. No.: B5526285
M. Wt: 278.31 g/mol
InChI Key: XFRZUTJUYUCHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C12H18N6O2 and its molecular weight is 278.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.14912384 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldehyde Oxidase Mediated Metabolism

One study focused on the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), which is relevant for enhancing the stability and efficacy of compounds including "2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide". By altering the heterocycle or blocking the reactive site, researchers aimed to reduce AO metabolism, a strategy potentially applicable to improving the stability of related compounds (Linton et al., 2011).

Corrosion Inhibition

Another study evaluated the electrochemical behavior of related imidazoline compounds as corrosion inhibitors in acid media. This research is significant for understanding the corrosion inhibition efficiency of compounds with similar structures to "this compound", providing insights into their potential applications in protecting metals against corrosion (Cruz et al., 2004).

Inhibition of AP-1 and NF-κB Mediated Gene Expression

Research into ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs, which share a similar core to the compound , revealed their potential as inhibitors of AP-1 and NF-κB mediated transcriptional activation. This suggests a possible application in modulating inflammatory responses or cancer growth mechanisms (Palanki et al., 2002).

Cellular Permeability of DNA-binding Compounds

Investigations into the cellular permeability of pyrrole-imidazole polyamides, closely related to the structure of "this compound", highlight the significance of structural modifications for enhancing cellular uptake. Such studies contribute to the development of more efficient gene regulation therapies (Liu & Kodadek, 2009).

Properties

IUPAC Name

2-(ethylamino)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2/c1-2-13-11-16-7-9(8-17-11)10(19)14-3-5-18-6-4-15-12(18)20/h7-8H,2-6H2,1H3,(H,14,19)(H,15,20)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRZUTJUYUCHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)NCCN2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.